
3,5-Dichlorolevulinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichlorolevulinic acid is a derivative of levulinic acid, which is a versatile platform chemical derived from biomass. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the levulinic acid molecule. It is a white crystalline solid that is soluble in water and polar organic solvents. The presence of both a ketone group and a carboxylic acid group in its structure makes it highly reactive and useful in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dichlorolevulinic acid can be synthesized through the chlorination of levulinic acid. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichlorolevulinic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is 3,5-dichloropentanedioic acid.
Reduction: The major product is 3,5-dichloropentanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
3,5-Dichlorolevulinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,5-Dichlorolevulinic acid involves its interaction with various molecular targets and pathways. The presence of the chlorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. It can act as an electrophile in substitution reactions and as a substrate for oxidation and reduction reactions. The specific pathways and targets depend on the context of its use, such as in biochemical studies or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Levulinic Acid: The parent compound, which lacks the chlorine atoms.
4-Oxopentanoic Acid: Another derivative of levulinic acid with different functional groups.
γ-Ketovaleric Acid: A keto acid similar to levulinic acid but with a different structure.
Uniqueness
3,5-Dichlorolevulinic acid is unique due to the presence of the chlorine atoms, which significantly alter its chemical properties and reactivity. This makes it a valuable compound for specific applications where enhanced reactivity is required.
Propriétés
Numéro CAS |
73344-22-6 |
|---|---|
Formule moléculaire |
C5H6Cl2O3 |
Poids moléculaire |
185.00 g/mol |
Nom IUPAC |
3,5-dichloro-4-oxopentanoic acid |
InChI |
InChI=1S/C5H6Cl2O3/c6-2-4(8)3(7)1-5(9)10/h3H,1-2H2,(H,9,10) |
Clé InChI |
BNXWVRDLXHMBII-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)CCl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




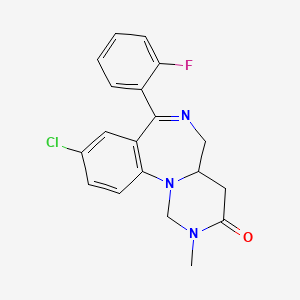
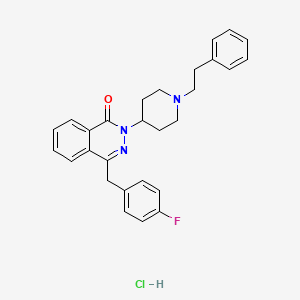
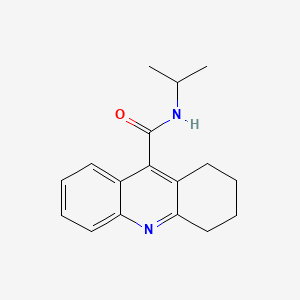
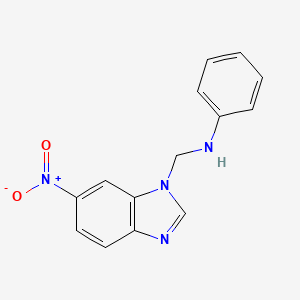
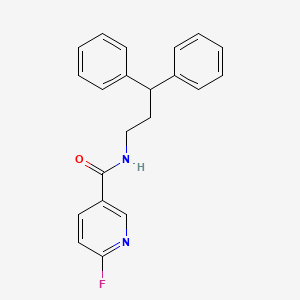
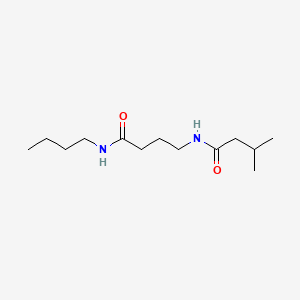
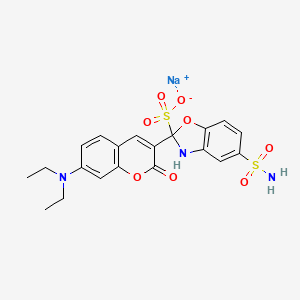
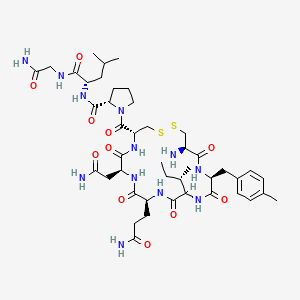
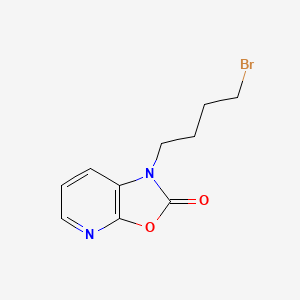
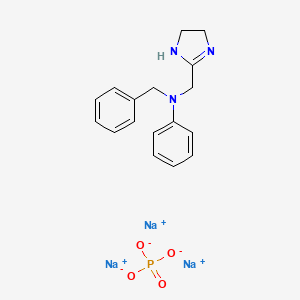
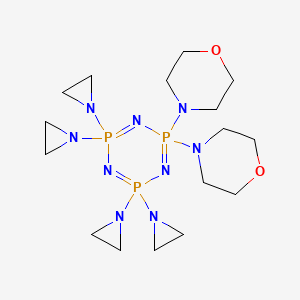
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)
